molecular formula C8H5ClN4O B12990236 4-(1H-Tetrazol-5-yl)benzoyl chloride

4-(1H-Tetrazol-5-yl)benzoyl chloride

Cat. No.: B12990236
M. Wt: 208.60 g/mol
InChI Key: PSEZOFRECIOZHM-UHFFFAOYSA-N
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Description

4-(1H-Tetrazol-5-yl)benzoyl chloride is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Tetrazol-5-yl)benzoyl chloride typically involves the reaction of 4-(1H-Tetrazol-5-yl)benzoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:

4-(1H-Tetrazol-5-yl)benzoic acid+Thionyl chloride4-(1H-Tetrazol-5-yl)benzoyl chloride+SO2+HCl\text{4-(1H-Tetrazol-5-yl)benzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(1H-Tetrazol-5-yl)benzoic acid+Thionyl chloride→4-(1H-Tetrazol-5-yl)benzoyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors can enhance the yield and purity of the final product. Additionally, the reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Tetrazol-5-yl)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(1H-Tetrazol-5-yl)benzoic acid.

    Reduction: The compound can be reduced to form 4-(1H-Tetrazol-5-yl)benzyl alcohol under appropriate conditions[][3].

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    4-(1H-Tetrazol-5-yl)benzoic acid: Formed from hydrolysis.

    4-(1H-Tetrazol-5-yl)benzyl alcohol: Formed from reduction.

Scientific Research Applications

4-(1H-Tetrazol-5-yl)benzoyl chloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial, antifungal, and anti-inflammatory activities.

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biochemistry: It is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Industrial Chemistry: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-Tetrazol-5-yl)benzoyl chloride is primarily based on its ability to act as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Tetrazol-5-yl)benzoic acid
  • 4-(1H-Tetrazol-5-yl)benzyl alcohol
  • 5-(4-Methylphenyl)-1H-tetrazole

Uniqueness

4-(1H-Tetrazol-5-yl)benzoyl chloride is unique due to its reactivity as an acyl chloride, which allows it to participate in a wide range of chemical reactions. This reactivity distinguishes it from other tetrazole derivatives, which may not possess the same level of versatility in chemical transformations .

Properties

Molecular Formula

C8H5ClN4O

Molecular Weight

208.60 g/mol

IUPAC Name

4-(2H-tetrazol-5-yl)benzoyl chloride

InChI

InChI=1S/C8H5ClN4O/c9-7(14)5-1-3-6(4-2-5)8-10-12-13-11-8/h1-4H,(H,10,11,12,13)

InChI Key

PSEZOFRECIOZHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)Cl

Origin of Product

United States

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